2-Furyl-(5-methyl-2-thienyl)methanol
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Overview
Description
2-Furyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C10H10O2S It is a heterocyclic compound that contains both furan and thiophene rings, which are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl-(5-methyl-2-thienyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-furylmethanol with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Furyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-Furyl-(5-methyl-2-thienyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Furyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanol: Similar structure but lacks the thiophene ring.
2-Furylmethanol: Contains the furan ring but lacks the thiophene ring.
5-Methyl-2-thiophenemethanol: Contains the thiophene ring but lacks the furan ring.
Uniqueness
2-Furyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct aromatic properties and reactivity. This dual-ring structure makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
furan-2-yl-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANASUQKVKGFXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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